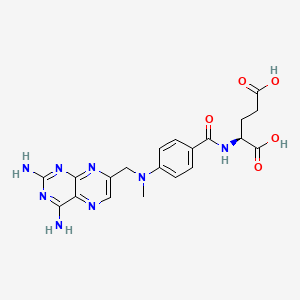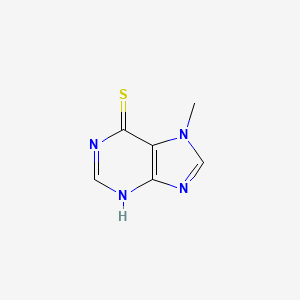![molecular formula C15H13FN2O4 B1664260 1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea CAS No. 141579-67-1](/img/structure/B1664260.png)
1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-78773 is a potent, selective, direct, and reversible inhibitor of the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma, allergies, and other inflammatory diseases . The compound has shown significant activity in various biological systems, including purified cells, whole blood, lung fragments, and tracheal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-78773 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of A-78773.
Functional group modifications: Various reagents and catalysts are used to introduce functional groups that enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of A-78773 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Scaling up the synthesis: The synthetic route is scaled up using larger reaction vessels and optimized reaction conditions.
Process optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
A-78773 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts, including transition metal complexes, are used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced activity, while substitution reactions may produce analogs with improved selectivity .
Scientific Research Applications
A-78773 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of 5-lipoxygenase in various chemical pathways.
Biology: Employed in biological studies to investigate the effects of 5-lipoxygenase inhibition on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as asthma and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Mechanism of Action
A-78773 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By blocking leukotriene production, A-78773 reduces inflammation, edema, and bronchospasm. The compound’s molecular targets include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor with similar anti-inflammatory properties.
ZD2138: A selective 5-lipoxygenase inhibitor with comparable efficacy in reducing leukotriene production.
Uniqueness
A-78773 is unique due to its high selectivity and potency as a 5-lipoxygenase inhibitor. It has demonstrated superior activity in various biological systems compared to other inhibitors. Additionally, its reversible inhibition mechanism allows for better control over its effects, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
141579-67-1 |
|---|---|
Molecular Formula |
C15H13FN2O4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19) |
InChI Key |
OLZHFFKRBCZHHT-UHFFFAOYSA-N |
SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Canonical SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 78773 A 79175 A-78773 A-79175 Abbott 79175 Abbott-79175 N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



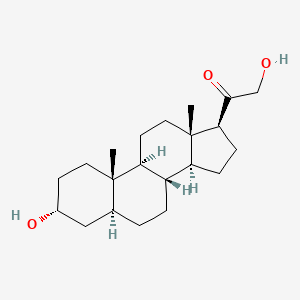
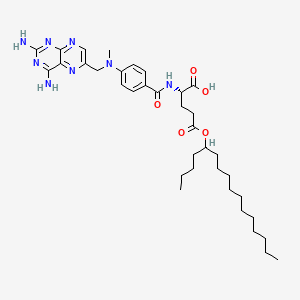
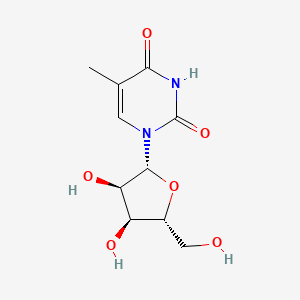
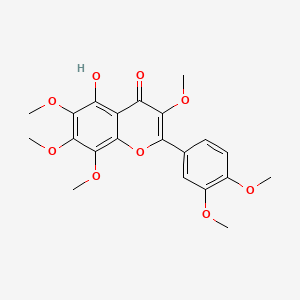
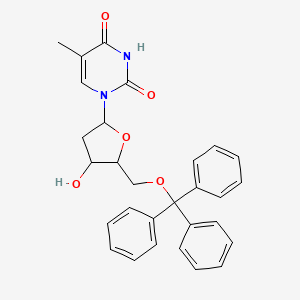

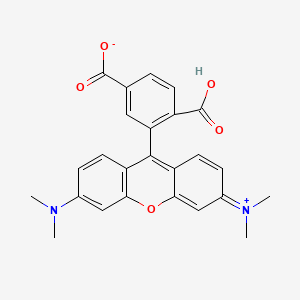
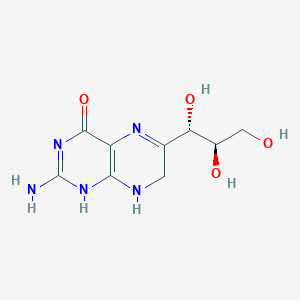

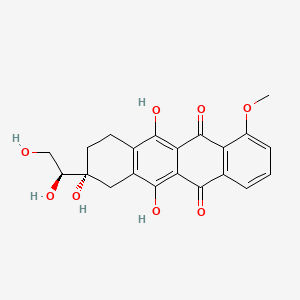
amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)
